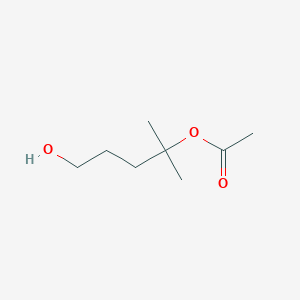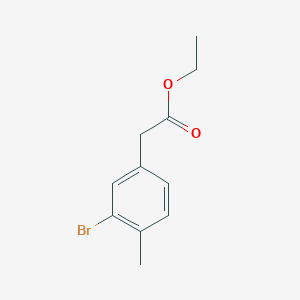
tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate, also known as TBEP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. TBEP is a tertiary amine derivative of piperidine and is composed of a tert-butyl group and an ethoxyphenylamino group. It is a relatively stable compound, with a melting point of approximately -10°C and a boiling point of approximately 95°C. The compound is soluble in a variety of organic solvents, such as ethanol, methanol, and ethyl acetate.
Applications De Recherche Scientifique
Tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been used as a starting material in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has also been used as a catalytic reagent in the synthesis of various polymers, such as poly(amino acid)s, poly(ethylene glycol)s, and poly(vinyl alcohol)s. In addition, tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been used as a reagent in the synthesis of various pharmaceutical drugs, such as anti-inflammatory agents and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. This inhibition of acetylcholinesterase is thought to lead to an increase in the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various cognitive processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects on the body. For example, it has been suggested that tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate may have neuroprotective effects, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been shown to have anti-inflammatory and anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in laboratory experiments is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to using tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in laboratory experiments. For example, the compound is highly toxic, and therefore it should be handled with caution. In addition, the compound is not water soluble, which can make it difficult to work with in certain experiments.
Orientations Futures
The potential applications of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in scientific research are still being explored, and there are many future directions for research. For example, further studies are needed to better understand the biochemical and physiological effects of the compound. In addition, further research is needed to explore the potential of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate as a starting material in the synthesis of various biologically active compounds. Finally, further studies are needed to explore the potential of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate as a reagent in the synthesis of various pharmaceutical drugs.
Propriétés
IUPAC Name |
tert-butyl 4-(4-ethoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-16-8-6-14(7-9-16)19-15-10-12-20(13-11-15)17(21)23-18(2,3)4/h6-9,15,19H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRYURNCWSHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)



